molecular formula C10H11NOS B2724090 3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1857256-49-5

3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one

Cat. No.: B2724090
CAS No.: 1857256-49-5
M. Wt: 193.26
InChI Key: HHBLWWNISWCQMA-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one (CAS: 1857256-49-5) is a spirocyclic compound featuring a bicyclic 2-azaspiro[3.3]heptan-1-one core substituted at the 3-position with a thiophene moiety. This structure combines the conformational rigidity of the spirocyclic system with the electron-rich aromatic properties of thiophene, making it a promising scaffold in medicinal chemistry for applications such as kinase inhibition or central nervous system (CNS) drug development .

Properties

IUPAC Name

1-thiophen-2-yl-2-azaspiro[3.3]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c12-9-10(4-2-5-10)8(11-9)7-3-1-6-13-7/h1,3,6,8H,2,4-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBLWWNISWCQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(NC2=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-2-yl)-2-azaspiro[3

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the spirocyclic core can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Spirocyclic alcohols.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

Table 1: Key Structural and Molecular Features
Compound Name Molecular Formula Molecular Weight Substituent Key Features
3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one C₁₀H₁₁NOS 193.27 (calc.) Thiophene-2-yl Electron-rich sulfur heterocycle
3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one C₁₂H₁₂FNO 205.23 4-Fluorophenyl Electronegative fluorine substituent
3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one C₁₁H₁₂N₂O 188.09 Pyridin-4-yl Basic nitrogen heterocycle
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one C₉H₁₃NO₂ 167.20 Tetrahydrofuran Oxygen-containing cyclic ether
6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one C₁₀H₁₇NO₃ 199.25 Dimethoxy, isopropyl Steric hindrance from branched substituent

Key Observations :

  • Fluorophenyl Derivative : Fluorine substitution improves metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
  • Oxolane Derivative : The tetrahydrofuran substituent increases hydrophilicity, which may reduce membrane permeability .

Commercial Availability and Handling

  • Thiophene Derivative: Limited commercial availability; custom synthesis required (e.g., via suppliers like CymitQuimica) .
  • Fluorophenyl Derivative : Available from 001CHEMICAL (DY13N166) at ≥97% purity, stored at 2–8°C .
  • Oxolane Derivative : Priced at €698/50mg, indicating high cost due to complex synthesis .

Biological Activity

3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one is a heterocyclic compound characterized by a spirocyclic structure that incorporates a thiophene ring. This unique architecture has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is as follows:

PropertyValue
IUPAC Name 1-thiophen-2-yl-2-azaspiro[3.3]heptan-3-one
CAS Number 1857256-49-5
Molecular Formula C10H11NOS
Molecular Weight 201.27 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
  • Anticancer Potential : Investigations into its anticancer properties have shown promise, particularly in inhibiting the growth of certain cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic effects.

The biological activity of this compound is thought to involve interactions with molecular targets such as receptors and enzymes. For instance, it may inhibit the activity of certain kinases or other proteins involved in disease pathways, leading to its observed effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of various azaspiro compounds, including this compound, against Gram-positive and Gram-negative bacteria.

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested for its cytotoxic effects on several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549).

Cell LineIC50 (µM)
MCF715
A54920

These findings suggest that this compound has potential as an anticancer agent, with IC50 values indicating effective inhibition of cell proliferation.

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique properties that enhance its potential for drug development:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateSignificant
4-(Thiazolyl)-2-pyrrolidinoneHighModerate
Spirocyclic derivatives with thiophene ringsVariableVariable

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